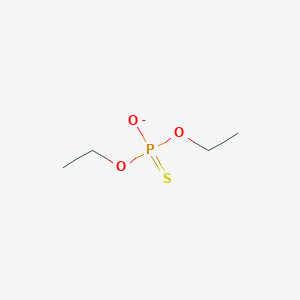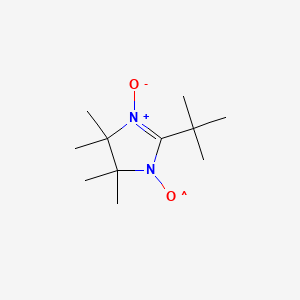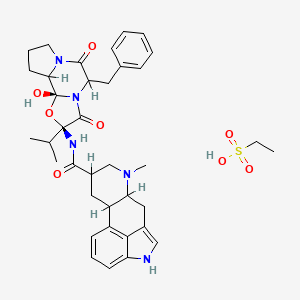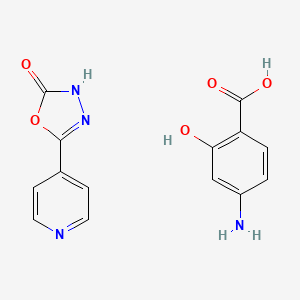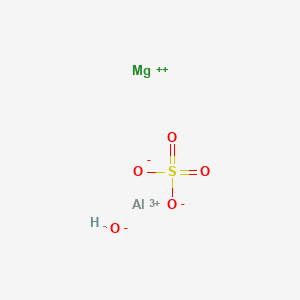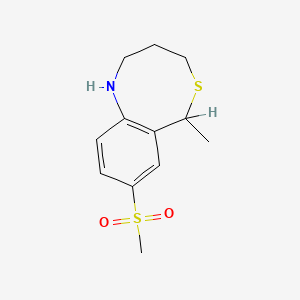
7-巯基庚酸
描述
7-Mercaptoheptanoic acid is an organic compound with the molecular formula C7H14O2S. It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a seven-carbon aliphatic chain. This compound is typically found as a colorless to pale yellow liquid or solid and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .
科学研究应用
7-Mercaptoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a functional group modifier in various chemical reactions.
Biology: The compound serves as a reducing agent and chelating agent in biochemical experiments.
Medicine: It is explored for its potential therapeutic properties, including its role in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
作用机制
Target of Action
7-Mercaptoheptanoic acid, also known as 7-sulfanylheptanoic acid, is a medium-chain fatty acid
Mode of Action
As a mercapto acid, it contains a thiol (-SH) group, which can act as a reducing agent or a chelating agent . This suggests that it may interact with its targets through redox reactions or by binding to metal ions.
Biochemical Pathways
7-Mercaptoheptanoic acid, being a medium-chain fatty acid, is likely involved in fatty acid metabolism . .
Result of Action
As a mercapto acid, it may exhibit antioxidant properties due to its thiol group, which can neutralize reactive oxygen species .
生化分析
Biochemical Properties
7-Mercaptoheptanoic acid plays a significant role in biochemical reactions, primarily due to its mercapto group, which can act as a reducing agent. This compound interacts with various enzymes and proteins, often forming disulfide bonds with cysteine residues in proteins. These interactions can alter the structure and function of the proteins, influencing their activity. For example, 7-Mercaptoheptanoic acid can interact with enzymes involved in redox reactions, such as thioredoxin and glutathione reductase, by forming reversible disulfide bonds .
Cellular Effects
The effects of 7-Mercaptoheptanoic acid on cellular processes are diverse. This compound can influence cell signaling pathways by modifying the redox state of signaling proteins. For instance, it can affect the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by altering the redox state of cysteine residues, thereby impacting gene expression. Additionally, 7-Mercaptoheptanoic acid can influence cellular metabolism by interacting with enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, 7-Mercaptoheptanoic acid exerts its effects through several mechanisms. One primary mechanism is the formation of disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This can result in the inhibition or activation of enzyme activity. For example, 7-Mercaptoheptanoic acid can inhibit the activity of enzymes such as protein tyrosine phosphatases by forming disulfide bonds with their active site cysteine residues. Additionally, this compound can modulate gene expression by affecting the redox state of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Mercaptoheptanoic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of oxidizing agents. Long-term exposure to 7-Mercaptoheptanoic acid can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. In vitro studies have shown that prolonged exposure to this compound can result in the accumulation of disulfide-bonded proteins, affecting cellular redox balance .
Dosage Effects in Animal Models
The effects of 7-Mercaptoheptanoic acid in animal models vary with dosage. At low doses, this compound can act as an antioxidant, protecting cells from oxidative stress. At high doses, it can exhibit toxic effects, such as inducing oxidative stress and cell death. Studies in animal models have shown that high doses of 7-Mercaptoheptanoic acid can lead to liver and kidney damage, highlighting the importance of dosage in determining its effects .
Metabolic Pathways
7-Mercaptoheptanoic acid is involved in several metabolic pathways, including those related to fatty acid metabolism. This compound can be metabolized by enzymes such as acyl-CoA synthetase, which activates it for further metabolism. Additionally, 7-Mercaptoheptanoic acid can influence metabolic flux by interacting with key enzymes in metabolic pathways, such as acetyl-CoA carboxylase and fatty acid synthase .
Transport and Distribution
Within cells, 7-Mercaptoheptanoic acid is transported and distributed by various transporters and binding proteins. It can be taken up by cells through transporters such as monocarboxylate transporters and distributed to different cellular compartments. The localization and accumulation of 7-Mercaptoheptanoic acid within cells can influence its activity and function, affecting cellular processes such as redox balance and metabolism .
Subcellular Localization
The subcellular localization of 7-Mercaptoheptanoic acid is crucial for its activity. This compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. In these compartments, 7-Mercaptoheptanoic acid can interact with specific proteins and enzymes, influencing their function and activity. For example, in the mitochondria, it can interact with enzymes involved in the electron transport chain, affecting cellular respiration .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Mercaptoheptanoic acid generally involves the reaction of heptanal with a thiol compound in the presence of sodium thiocyanate. The reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 7-Mercaptoheptanoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product .
化学反应分析
Types of Reactions: 7-Mercaptoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
相似化合物的比较
- 7-Sulfanylheptanoic acid
- Heptanoic acid, 7-mercapto-
- 7-Octylsulfanyl-heptanoic acid
- 7-Butylsulfanyl-heptanoic acid
Comparison: 7-Mercaptoheptanoic acid is unique due to its specific combination of a mercapto group and a carboxylic acid group on a seven-carbon chain. This structure imparts distinct chemical properties, such as its ability to act as both a reducing agent and a nucleophile, which are not as pronounced in similar compounds .
属性
IUPAC Name |
7-sulfanylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c8-7(9)5-3-1-2-4-6-10/h10H,1-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJTUYPIWZAMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199973 | |
| Record name | 7-Mercaptoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52000-32-5 | |
| Record name | 7-Mercaptoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52000-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Mercaptoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052000325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Mercaptoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-sulfanylheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 7-mercaptoheptanoic acid?
A1: 7-Mercaptoheptanoic acid is a key component of coenzyme B (7-mercaptoheptanylthreonine phosphate), a vital cofactor in methanogenic bacteria. [, , , , ] Coenzyme B participates in methanogenesis, the process by which these organisms generate methane. [, , , , ] While its exact mechanism of action remains under investigation, research suggests it plays a role in energy conservation during methane production. [, , , , ]
Q2: How is 7-mercaptoheptanoic acid synthesized in methanogenic bacteria?
A2: Studies using stable isotope labeling have illuminated the biosynthetic pathway of 7-mercaptoheptanoic acid in methanogenic bacteria. [, ] The pathway starts with α-ketoglutarate, a citric acid cycle intermediate, undergoing a series of chain elongation reactions to form α-ketosuberate. [] α-Ketosuberate is then converted to 7-mercaptoheptanoic acid through a multi-step process involving sulfur incorporation from hydrogen sulfide. [] Several enzymes, including those homologous to isocitrate dehydrogenase, play a role in this intricate biosynthesis. []
Q3: How is 7-mercaptoheptanoic acid incorporated into coenzyme B?
A3: Research suggests that 7-mercaptoheptanoic acid is first coupled with the amino acid threonine to form N-(7-mercaptoheptanoyl)threonine. [] This intermediate is then phosphorylated in an ATP-dependent reaction to yield the final product, coenzyme B (7-mercaptoheptanylthreonine phosphate). [, ]
Q4: Can 7-mercaptoheptanoic acid or its derivatives support the growth of methanogens?
A4: Studies on Methanomicrobium mobile, a methanogen requiring a heat-stable growth factor, found that 7-mercaptoheptanylthreonine phosphate could support its growth. [] Interestingly, neither derivatives nor potential precursors of 7-mercaptoheptanylthreonine phosphate could substitute for its growth-promoting activity. [] This suggests a specific requirement for the intact molecule in M. mobile growth.
Q5: Does 7-mercaptoheptanoic acid have any applications outside of methanogenic metabolism?
A5: Research has explored the use of 7-mercaptoheptanoic acid as a linker molecule in the development of electrochemical biosensors for drug metabolism studies. [] One study demonstrated the use of 7-mercaptoheptanoic acid in a self-assembled monolayer on a gold electrode to immobilize cytochrome P450 3A4, a key drug-metabolizing enzyme. [] This P450-electrode, incorporated into a microfluidic platform, allowed for the electrochemical determination of binding affinities for various drugs, highlighting the potential of 7-mercaptoheptanoic acid in analytical applications. []
Q6: Can 7-mercaptoheptanoic acid be used in the design of enzyme inhibitors?
A6: While not a direct inhibitor itself, the structure of 7-mercaptoheptanoic acid has informed the design of potent histone deacetylase 6 (HDAC6) inhibitors. [] Specifically, the incorporation of a 7-sulfanylheptanoic acid moiety into macrocyclic peptides has been shown to significantly enhance their inhibitory potency against HDAC6. [] This modification facilitates a strong thiolate-zinc interaction within the enzyme's active site, contributing to the nanomolar activity observed for these inhibitors. [] This highlights the potential of 7-mercaptoheptanoic acid-derived structures in medicinal chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


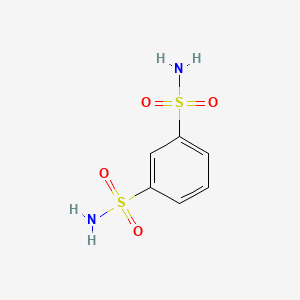
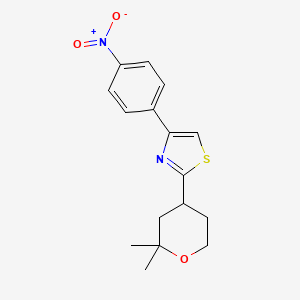
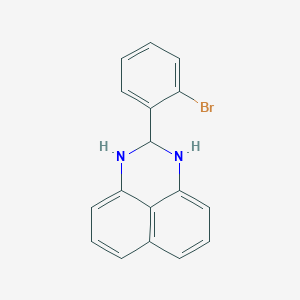
![1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine](/img/structure/B1229736.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1229737.png)
![2-[4-[4-(4-Fluorophenyl)-2-thiazolyl]-1-piperazinyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1229739.png)
![7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1229740.png)
